Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position, a methyl group at the 5-position, and a m-tolyl group at the 2-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl oxazole-4-carboxylate with m-tolyl derivatives in the presence of a base and a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can result in a variety of functionalized oxazole derivatives .
Scientific Research Applications
Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:
Uniqueness
Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(3-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3 |
InChI Key |
QFHZGJAYBWBCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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